N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system that includes a dioxin and a thiazolopyrimidine moiety, which contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes .
Mode of Action
It’s known that compounds with similar structures can inhibit the activity ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively. By inhibiting these enzymes, the compound could potentially alter these processes.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-absorbed in the body .
Result of Action
Based on the potential targets, it could potentially alter nerve signal transmission and inflammatory responses in the body .
Biochemical Analysis
Biochemical Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . Additionally, it interacts with lipoxygenase enzymes, which play a role in the metabolism of fatty acids . These interactions highlight the compound’s potential as a therapeutic agent for conditions such as Alzheimer’s disease and inflammatory disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with cholinesterase enzymes results in their inhibition, thereby increasing acetylcholine levels in the synaptic cleft . Additionally, its binding to lipoxygenase enzymes inhibits their activity, reducing the production of pro-inflammatory mediators . These molecular interactions underpin the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes are essential considerations for its therapeutic application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for safe and effective therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for its biological activity and therapeutic application.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and controlled temperatures to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- (E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of a dioxin and thiazolopyrimidine ring system. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-10-2-3-12-13(6-10)23-5-4-22-12/h2-3,6-8H,4-5H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMSEYYYOYXZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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